methyl 4-({[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl}formamido)benzoate
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Overview
Description
methyl 4-({[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl}formamido)benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl group, and a benzoate ester. Its chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, including binding to specific receptors or enzymes, inhibiting or activating certain biochemical pathways, or modulating cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects such as modulation of cellular processes, inhibition or activation of enzymes, or changes in gene expression .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed, how widely it is distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular level, such as modulating cellular processes, inhibiting or activating enzymes, or altering gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes the use of reagents such as acyl chlorides, amines, and esters, and may require catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
methyl 4-({[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl}formamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies of enzyme activity and protein interactions due to its ability to bind to specific molecular targets.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((2-(3-chlorophenyl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate
- Methyl 4-(2-((2-(3-bromophenyl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate
- Methyl 4-(2-((2-(3-iodophenyl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate
Uniqueness
methyl 4-({[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl}formamido)benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(3-fluorophenyl)-2-methoxyethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5/c1-26-16(13-4-3-5-14(20)10-13)11-21-17(23)18(24)22-15-8-6-12(7-9-15)19(25)27-2/h3-10,16H,11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQTUCVBEHFLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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